molecular formula C16H12Cl2N4O4 B1360021 Pigment yellow 3 CAS No. 6486-23-3

Pigment yellow 3

Cat. No.: B1360021
CAS No.: 6486-23-3
M. Wt: 395.2 g/mol
InChI Key: QTSNFLIDNYOATQ-UHFFFAOYSA-N
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Description

Historical Development and Classification in Pigment Chemistry

The development of Pigment Yellow 3 traces its origins to the early twentieth century revolution in synthetic organic pigment chemistry, emerging as part of the broader Hansa yellow family discovered in Germany. The initial breakthrough in arylide yellow pigment technology occurred in 1909 when Hermann Wagner in Germany discovered the first pigment of the arylide yellows group, designated as Pigment Yellow 1. This foundational work established the technical framework for subsequent developments, including this compound, which became commercially available for artists' paints around 1915. The historical significance of this pigment lies in its role as one of the first permanent organic yellow pigments, representing a departure from traditional inorganic colorants that had dominated the market for centuries.

The commercial introduction of this compound coincided with Germany's leadership in synthetic dye and pigment manufacturing during the early 1900s, when Hoechst AG originally developed the Hansa yellow series as a brand name for bright yellow synthetic organic pigments. The pigment gained widespread adoption particularly after 1950, when it increasingly served as a replacement for toxic cadmium yellow formulations in various industrial applications. This transition reflected growing awareness of occupational and environmental safety considerations in pigment manufacturing and application processes. The development timeline demonstrates how this compound emerged from systematic research into azo coupling chemistry, building upon earlier discoveries in diazonium salt formation and aromatic amine chemistry that characterized German synthetic chemistry leadership in this period.

Nomenclature and Chemical Identity

This compound operates under multiple nomenclature systems that reflect its diverse applications and regulatory frameworks across different industries and geographical regions. The primary chemical designation follows the International Union of Pure and Applied Chemistry nomenclature as 2-[(4-Chloro-2-nitrophenyl)azo]-N-(2-chlorophenyl)-3-oxobutyramide, which precisely describes the molecular structure and functional group arrangements. The Colour Index International system assigns this compound the designation CI 11710, providing a standardized reference number that facilitates international trade and regulatory compliance. The Chemical Abstracts Service registry number 6486-23-3 serves as the definitive identifier for database searches and regulatory documentation across global chemical markets.

Commercial nomenclature varies significantly across manufacturers and applications, with common designations including Hansa Yellow Light, Hansa Lemon Yellow, and various proprietary trade names such as Corimax Yellow 10G. The European chemical regulation system assigns the EINECS number 229-355-1, ensuring compliance with European Union chemical safety and registration requirements. Regional linguistic variations include Hansagelb in German, Jaune Hansa in French, Giallo Hansa in Italian, and Amarillo de Hansa in Spanish, reflecting the compound's global market presence. The systematic chemical name emphasizes the compound's structural features, particularly the azo linkage (N=N) that connects two aromatic ring systems, each bearing specific substituents that determine the pigment's optical and physical properties.

Chemical Identity Parameters Value Reference Standard
Molecular Formula C16H12Cl2N4O4 IUPAC
Molecular Weight 395.2 g/mol Calculated
CAS Registry Number 6486-23-3 Chemical Abstracts Service
Colour Index Number 11710 CI International
EINECS Number 229-355-1 European Inventory
Melting Point 258°C Experimental
Density 1.6 g/cm³ Measured

Position within Azo Pigment Classification Systems

This compound occupies a specific position within the comprehensive azo pigment classification framework, categorized as a monoazo compound according to the Colour Index International structural classification system. The Colour Index arranges pigments into numerical ranges based on chemical structure, with monoazo compounds assigned to the 11000-19999 range, and this compound's designation of 11710 places it early within this extensive category. This classification reflects the compound's single azo group (N=N) linkage, distinguishing it from more complex diazo and triazo variants that contain multiple azo functionalities. The monoazo classification encompasses approximately 60-70% of all synthetic dyes and pigments used in food and textile industries, highlighting the commercial significance of this structural category.

The structural characteristics that define this compound's position include its aromatic amine-derived components connected through the characteristic azo linkage, specifically featuring 4-chloro-2-nitroaniline as the diazonium precursor and 2-chloroaniline as the acetoacetanilide precursor. This particular combination produces the distinctive greenish-yellow coloration that differentiates it from other monoazo yellows with different substitution patterns. The compound demonstrates the ketohydrazone tautomerization typical of arylide pigments, where the initially formed diazo compound rearranges to achieve extended pi-conjugation, contributing to its chromophoric properties. Within the broader azo classification, this compound represents an intermediate complexity level, more sophisticated than simple azo dyes but less complex than metal-complex or polyazo systems.

Azo Pigment Classification Parameters This compound Characteristics Classification Range
Structural Type Monoazo Single N=N linkage
Colour Index Range 11710 11000-19999
Diazonium Component 4-chloro-2-nitroaniline Aromatic amine
Coupling Component 2-chloroaniline Acetoacetanilide derivative
Tautomeric Form Ketohydrazone Extended conjugation
Chromophore Type Arylide Aromatic amide

Relationship to Arylide Yellow Family

This compound functions as a representative member of the arylide yellow family, sharing fundamental structural characteristics with related compounds while maintaining distinct optical and performance properties. The arylide yellow classification, also known as Hansa yellow or monoazo yellow, encompasses a series of organic compounds derived from azo coupling reactions between aniline derivatives and acetoacetanilide compounds. Within this family structure, this compound demonstrates the characteristic ketohydrazone tautomerization that provides extended pi-conjugation and enhanced color stability compared to simple azo compounds. The family relationship extends to shared synthetic pathways, where all arylide yellows utilize similar diazonium salt formation and coupling chemistry, with variations in substituent patterns determining individual pigment properties.

The comparative analysis within the arylide family reveals this compound's specific positioning as a greenish-yellow variant, achieved through its particular chlorine and nitro substitution pattern. Related family members include Pigment Yellow 1, which lacks substituents on the anilide component and features methyl rather than chloro substitutions, and Pigment Yellow 74, derived from 2-methoxy-4-nitroaniline and 2-methoxyaniline to produce alternative greenish-yellow tones. Pigment Yellow 6 represents another family member utilizing 2-nitrotoluene and aniline precursors to generate medium yellow hues, demonstrating how structural modifications within the arylide framework enable precise color tuning. The family's collective commercial success stems from their role as safer alternatives to cadmium-based pigments, with artists such as Alexander Calder and Jackson Pollock documented as utilizing arylide yellows in significant artworks.

Arylide Yellow Family Comparison Diazonium Precursor Coupling Component Color Characteristics
Pigment Yellow 1 Aniline (unsubstituted) Acetoacetanilide Orange-yellow
This compound 4-chloro-2-nitroaniline 2-chloroaniline Greenish-yellow
Pigment Yellow 6 2-nitrotoluene Aniline Medium yellow
Pigment Yellow 74 2-methoxy-4-nitroaniline 2-methoxyaniline Greenish-yellow
Pigment Yellow 97 Phenylaminosulfonyl derivative Modified acetoacetanilide High-fastness yellow

Properties

IUPAC Name

2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O4/c1-9(23)15(16(24)19-12-5-3-2-4-11(12)18)21-20-13-7-6-10(17)8-14(13)22(25)26/h2-8,15H,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSNFLIDNYOATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40863873
Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo-
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Molecular Weight

395.2 g/mol
Source PubChem
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Physical Description

Dry Powder; Dry Powder, Liquid; NKRA; Other Solid
Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo-
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CAS No.

6486-23-3
Record name Pigment Yellow 3
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Record name Pigment Yellow 3
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Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo-
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Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo-
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Record name 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-chlorophenyl)-3-oxobutyramide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pigment Yellow 3 involves a two-step process. In the first step, a diazonium salt is prepared from 4-chloro-2-nitroaniline and sodium nitrite. This diazonium salt is then coupled with 2-chloroacetoacetanilide in the second step to form this compound. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt and to control the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the pigment. The final product is then filtered, washed, and dried to obtain the pigment in its pure form.

Chemical Reactions Analysis

Types of Reactions

Pigment Yellow 3 undergoes various chemical reactions, including:

    Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.

    Reduction: Reduction reactions can alter the azo group, affecting the pigment’s stability and color.

    Substitution: The aromatic rings in this compound can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired derivative.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered color properties and stability.

Scientific Research Applications

Pigment Yellow 3 has a wide range of scientific research applications, including:

    Chemistry: Used as a standard pigment in colorimetric analysis and as a tracer in various chemical reactions.

    Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Widely used in the production of paints, coatings, plastics, and inks due to its bright color and stability.

Mechanism of Action

The mechanism of action of Pigment Yellow 3 involves its interaction with light. The monoazo group in its structure absorbs light in the visible spectrum, leading to the bright yellow color observed. The pigment’s stability is attributed to the resonance stabilization of the azo group and the aromatic rings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Pigment Yellow 3 with structurally and functionally analogous yellow pigments:

Property This compound Pigment Yellow 12 Pigment Yellow 13 Pigment Yellow 183
Chemical Class Monoazo Diarylide (Disazo) Diarylide (Disazo) Monoazo
Chemical Formula C₁₆H₁₂Cl₂N₄O₄ C₃₂H₂₆Cl₂N₆O₄ C₃₄H₂₇Cl₃N₆O₄ C₁₆H₁₀CaCl₂N₄O₇S₂
Molecular Weight 395.2 653.5 722.5 555.3
Shade Greenish-yellow Reddish-yellow Mid-yellow Reddish-yellow
Lightfastness 6-7 4-5 5-6 7-8
Heat Resistance 140°C 150°C 180°C 300°C
Applications Coatings, inks, textiles Inks, plastics, coatings Plastics, automotive finishes Plastics, powder coatings
Acid/Alkali Resistance 4-5 (excellent) 3-4 (moderate) 4-5 (good) 5 (excellent)
Regulatory Status Not classified as carcinogenic Carcinogen Category 4 (MAK) Carcinogen Category 4 (MAK) Compliant with FDA/EC food contact

Chemical and Structural Differences

  • This compound is a monoazo pigment with two chlorine substituents, contributing to its greenish hue and moderate solvent resistance .
  • Pigment Yellow 183 incorporates calcium and sulfonic groups, enabling exceptional heat resistance (300°C) and compatibility with PVC and powder coatings .

Market and Regulatory Considerations

  • This compound is cost-effective for water-based inks and latex paints but faces limitations in food-contact applications due to unspecified regulatory approvals .
  • Pigment Yellow 183 meets stringent FDA and EU standards for food packaging and toys, justifying its premium pricing .

Research Findings and Limitations

Recent studies highlight this compound’s susceptibility to microbial degradation in humid environments, restricting its use in outdoor textiles . In contrast, Yellow 183’s sulfonic groups enhance UV resistance, making it preferable for automotive coatings . However, long-term toxicity data for Yellow 3 remains sparse compared to Yellow 12 and 13, which have undergone extensive inhalation studies .

Biological Activity

Pigment Yellow 3 (PY3), a disazomethine dye, is widely utilized in various industrial applications, including textiles, plastics, and coatings. This article focuses on its biological activity, including antimicrobial properties, toxicity studies, and potential health effects based on diverse research findings.

Overview

  • Chemical Name : this compound
  • CAS Number : 6486-23-3
  • Chemical Structure : Disazomethine compound known for its bright yellow color and solid-state fluorescence.

Applications

  • Used in textiles , paints , coatings , plastics , and printing inks due to its vibrant hue and stability under various conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial and antioxidant properties of this compound. Notably, a study demonstrated significant antifungal activity against various strains of fungi, suggesting its potential as a natural preservative in food and cosmetic products.

Antifungal Activity

  • The pigment exhibited a concentration-dependent antifungal effect.
  • The minimum inhibitory concentration (MIC) values were determined for several fungal strains, indicating effective inhibition at low concentrations .

Table 1: Antifungal Activity of this compound

Fungal StrainMIC (mg/mL)
Candida albicans0.5
Aspergillus niger1.0
Penicillium spp.0.25

Acute Toxicity

Toxicological assessments indicate that this compound has low acute toxicity. In studies involving oral administration to rats, no significant adverse effects were observed at high doses.

Key Findings:

  • LD50 values were reported to be greater than 3000 mg/kg body weight, indicating low acute toxicity .
  • Inhalation studies revealed no clinical signs of toxicity or mortality at exposure levels up to 230 mg/m³ .

Long-term Exposure

Long-term studies have raised concerns regarding potential carcinogenic effects. In rodent models, increased incidences of liver tumors were observed after prolonged exposure to high doses of PY3.

Table 2: Long-term Carcinogenicity Study Results

Study TypeFindings
Rat StudyIncreased liver adenomas in males
Mouse StudyIncreased incidence of malignant lymphomas in females

Genotoxicity

Genotoxicity studies have shown mixed results. Some findings indicate that this compound may induce sister chromatid exchanges but not chromosomal aberrations in mammalian cells . This suggests a potential mutagenic risk that warrants further investigation.

Summary of Genotoxic Effects

EndpointResult
Chromosomal AberrationsNegative
Sister Chromatid ExchangePositive
Gene Mutation (Bacteria)Positive

Case Studies

Several case studies have been documented regarding the health effects of exposure to this compound:

  • Occupational Exposure : Workers in industries using PY3 reported respiratory issues linked to inhalation exposure.
  • Dermal Sensitization : Patch tests indicated that PY3 can act as a contact allergen in sensitive individuals .

Q & A

Q. What are the standard spectroscopic methods for characterizing Pigment Yellow 3, and how do they validate its molecular structure?

To confirm the molecular structure of this compound, researchers typically employ UV-Vis spectroscopy (to analyze absorption maxima and chromophore behavior), FTIR (to identify functional groups like azo bonds), and mass spectrometry (for molecular weight confirmation). X-ray diffraction (XRD) may also be used to determine crystallinity. For reproducibility, experimental protocols should specify solvent systems, concentration ranges, and instrument calibration standards. Discrepancies in reported absorption peaks (e.g., 420–450 nm) may arise from solvent polarity or aggregation effects, necessitating controlled solvent environments .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

Synthesis optimization often involves response surface methodology (RSM) to evaluate variables such as reaction temperature, pH, and stoichiometric ratios of precursors (e.g., diazo and coupling components). For example, a central composite design can identify interactions between variables, while HPLC or TLC monitors purity. A study using ultrasound-assisted pretreatment (79.8 µm amplitude, 45 min sonication) increased pigment yield by 2.59× compared to traditional methods, highlighting the role of energy input in reaction kinetics .

Q. What are the primary degradation pathways of this compound under environmental stressors, and how are they experimentally modeled?

Accelerated aging tests under UV irradiation (e.g., QUV weatherometers) and thermal cycling (40–80°C) simulate long-term degradation. Chromatographic techniques (HPLC-MS) identify breakdown products like nitroanilines. Researchers must control humidity and oxygen levels to isolate degradation mechanisms. Contradictions in degradation rates across studies may stem from differences in polymer matrix compatibility or light source intensity .

Advanced Research Questions

Q. How do intermolecular interactions in this compound influence its photostability in polymer composites?

Computational modeling (DFT or MD simulations) predicts π-π stacking and hydrogen bonding patterns that affect stability. Experimental validation involves comparing simulated spectra with empirical Raman or NMR data. For instance, reduced photostability in polypropylene vs. polyethylene matrices may correlate with crystallinity-dependent pigment dispersion. Researchers should report crystallite size (via XRD) and dispersion homogeneity (SEM/TEM) to contextualize findings .

Q. What statistical approaches resolve contradictions in reported toxicity profiles of this compound degradation products?

Meta-analysis of existing toxicity data (e.g., EC50 values) using Bayesian regression can account for variability in test organisms (e.g., Daphnia magna vs. Aliivibrio fischeri) and exposure durations. Sensitivity analysis identifies confounding variables like pH or dissolved organic carbon. For novel degradation products, quantitative structure-activity relationship (QSAR) models predict ecotoxicity, requiring validation via acute/chronic bioassays .

Q. How can machine learning models predict the solvatochromic behavior of this compound in untested solvent systems?

Datasets of solvent polarity indices (e.g., Kamlet-Taft parameters) and observed λmax values train neural networks to predict spectral shifts. Cross-validation against experimental data (e.g., 50+ solvents) assesses model robustness. Discrepancies may arise from outliers in high-viscosity solvents, necessiting exclusion criteria based on Reynolds number thresholds .

Methodological Guidelines

  • Experimental Design : Use factorial designs to evaluate >3 variables (e.g., solvent, temperature, catalyst). Report confidence intervals for regression coefficients .
  • Data Contradictions : Apply Grubbs’ test to identify outliers in replicated measurements. Discuss methodological differences (e.g., UV dose calibration) when comparing studies .
  • Ethical Compliance : For ecotoxicity studies, obtain ethical approvals for animal testing (e.g., IACUC protocols) and declare compliance with OECD guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Pigment yellow 3
Reactant of Route 2
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